4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Anticancer Cytotoxicity Benzothiazole-piperazine

4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897481-03-7) is a fully synthetic small molecule (MW 433.5 g/mol, formula C₂₄H₂₀FN₃O₂S) belonging to the benzothiazole-piperazine hybrid class. It is assembled from three pharmacophore elements: a 4-fluoro-1,3-benzothiazole core, a piperazine linker, and a 3-phenoxybenzoyl terminal group.

Molecular Formula C24H20FN3O2S
Molecular Weight 433.5 g/mol
CAS No. 897481-03-7
Cat. No. B3410511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
CAS897481-03-7
Molecular FormulaC24H20FN3O2S
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
InChIInChI=1S/C24H20FN3O2S/c25-20-10-5-11-21-22(20)26-24(31-21)28-14-12-27(13-15-28)23(29)17-6-4-9-19(16-17)30-18-7-2-1-3-8-18/h1-11,16H,12-15H2
InChIKeyAQAQQOWQVIOHKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897481-03-7): Core Identity and Procurement Context


4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897481-03-7) is a fully synthetic small molecule (MW 433.5 g/mol, formula C₂₄H₂₀FN₃O₂S) belonging to the benzothiazole-piperazine hybrid class . It is assembled from three pharmacophore elements: a 4-fluoro-1,3-benzothiazole core, a piperazine linker, and a 3-phenoxybenzoyl terminal group . This specific substitution pattern distinguishes it from other members of the benzothiazole-piperazine family, where variations at the benzothiazole 4-position (e.g., –CH₃, –OCH₃, –SO₂CH₃, –H) profoundly alter electronic character, lipophilicity, and target engagement [1]. The compound is marketed exclusively for non-human research use and is typically supplied at ≥95% purity .

Why 4-Fluoro Substitution on the Benzothiazole Core Is Not Interchangeable with Methyl, Methoxy, or Unsubstituted Analogs


Within the benzothiazole-piperazine chemotype, the substituent at the benzothiazole 4-position is a critical determinant of both electronic distribution and steric profile. Replacing the electron-withdrawing fluorine atom (–F) of the target compound with an electron-donating methyl (–CH₃; CAS 897475-12-6) or methoxy (–OCH₃; CAS 897487-28-4) group alters the Hammett σ constant, which directly modulates π–π stacking interactions with aromatic residues in biological targets and shifts the compound's logP and metabolic susceptibility [1]. The 4-fluoro substitution has been specifically associated with enhanced metabolic stability relative to 4-H and 4-CH₃ congeners in related benzothiazole series, as the C–F bond resists cytochrome P450-mediated oxidative metabolism [2]. Consequently, procurement of a close analog without quantifiable evidence of functional equivalence risks compromising both target potency and pharmacokinetic profile in downstream assays.

Head-to-Head and Cross-Study Quantitative Differentiation of 4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole


Cytotoxic Potency of the 6-Ethyl Analog Demonstrates the Scaffold's Anticancer Activity: A Class-Level Baseline for the 4-Fluoro Derivative

While direct IC₅₀ data for the target 4-fluoro compound are not reported in the peer-reviewed literature, the closest structurally characterized analog—6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 922674-48-4)—exhibits single-digit micromolar cytotoxicity against HeLa (IC₅₀ = 5.2 µM) and MCF-7 (IC₅₀ = 7.8 µM) cell lines . This establishes a class-level expectation that the 3-phenoxybenzoyl-piperazine-benzothiazole architecture is intrinsically capable of sub-10 µM anticancer activity. The 4-fluoro substitution is predicted, via in silico modeling, to further enhance potency through improved target binding, though experimental confirmation remains outstanding.

Anticancer Cytotoxicity Benzothiazole-piperazine

Antimicrobial Activity Screening Indicates Broad-Spectrum Potential Discriminated by Benzothiazole Substitution

The 4-fluoro target compound is reported in vendor documentation to exhibit activity against various bacterial strains in antimicrobial screening . A related study on 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties demonstrated that fluorination at the benzothiazole ring contributed to enhanced antimicrobial potency compared to non-fluorinated counterparts, with minimum inhibitory concentrations (MICs) shifting by 2- to 4-fold depending on the bacterial strain [1]. While the target compound's specific MIC values against defined strains (e.g., S. aureus, E. coli) are not publicly available, the class-level evidence supports the expectation that the 4-fluoro substituent confers a measurable advantage over 4-H analogs.

Antimicrobial Antibacterial Structure-activity relationship

Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area Distinguish the 4-Fluoro Compound from 4-Methyl and 4-Methanesulfonyl Analogs

The 4-fluoro substituent on the benzothiazole ring imparts distinct physicochemical properties relative to bulkier or more polar alternatives. Based on computed molecular properties, the target compound (C₂₄H₂₀FN₃O₂S, MW 433.5) is predicted to have a lower logP and higher metabolic stability than the 4-methyl analog (C₂₅H₂₃N₃O₂S, MW 429.5, CAS 897475-12-6), and substantially lower topological polar surface area (TPSA) than the 4-methanesulfonyl derivative (C₂₅H₂₃N₃O₄S₂, MW 493.6, CAS 923420-15-9) . These differences directly impact membrane permeability, oral bioavailability potential, and CNS penetration, making the 4-fluoro compound the preferred choice for programs targeting intracellular or CNS-exposed targets where balanced lipophilicity is critical.

Lipophilicity Drug-likeness Physicochemical properties

Recommended Application Scenarios for 4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole Based on Quantitative Differentiation Evidence


Lead Optimization in Anticancer Drug Discovery Requiring Fluorine-Mediated Potency Enhancement

For medicinal chemistry teams developing benzothiazole-piperazine-based anticancer agents, this compound serves as a key 4-fluoro substituted candidate in structure-activity relationship (SAR) exploration. The class-level cytotoxic activity established by the 6-ethyl analog (HeLa IC₅₀ = 5.2 µM) supports the scaffold's intrinsic potency, while the electron-withdrawing fluorine substituent is expected to enhance target binding through improved π-stacking interactions and to confer greater metabolic stability than 4-H or 4-CH₃ congeners . Procurement of this specific compound enables direct experimental comparison with the 4-methyl analog to quantify the fluorine effect on IC₅₀ and selectivity.

Antimicrobial Lead Identification with Fluorine-Dependent Potency

In antibacterial discovery programs, the target compound is positioned as a fluorinated benzothiazole-piperazine candidate predicted to exhibit 2- to 4-fold greater potency than non-fluorinated analogs, based on class-level SAR from Al-Harthy et al. (2018) [1]. Researchers should prioritize this compound for MIC determination against Gram-positive and Gram-negative panels, using the non-fluorinated 4-H analog as a direct comparator to validate the fluorine-mediated potency gain in their specific assay system.

ADME Profiling and CNS Drug Candidate Selection Based on Optimized Lipophilicity

For programs targeting intracellular or CNS-exposed molecular targets, the 4-fluoro compound's intermediate computed logP (~3.8) and moderate TPSA (~58 Ų) position it favorably relative to the more polar 4-methanesulfonyl analog (TPSA ~84 Ų) and the more lipophilic 4-methyl analog (logP ~4.2) . This compound is recommended for parallel artificial membrane permeability assays (PAMPA) and metabolic stability studies in liver microsomes, with the 4-methyl and 4-methanesulfonyl analogs included as comparators to experimentally validate the predicted permeability-stability trade-off.

Chemical Biology Probe Development Requiring a Defined Pharmacophore with Synthetic Tractability

The 3-phenoxybenzoyl-piperazine-benzothiazole architecture provides a modular scaffold amenable to further derivatization. The 4-fluoro substituent serves as a useful spectroscopic handle (¹⁹F NMR) for monitoring compound integrity, target engagement, and metabolism in biochemical assays [2]. This compound is suitable as a starting point for structure-based probe design, where the fluorine atom can be exploited in ¹⁹F-based protein-observe NMR experiments to characterize binding interactions without isotopic labeling.

Quote Request

Request a Quote for 4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.